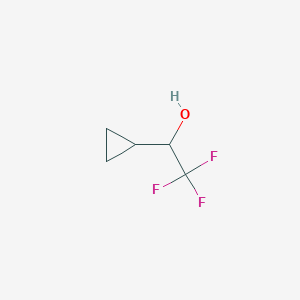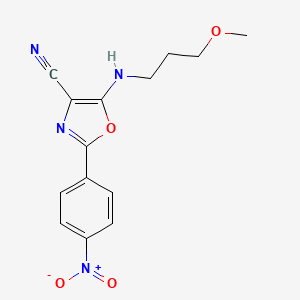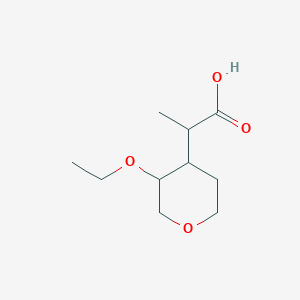
2-(3-Ethoxyoxan-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Ethoxyoxan-4-yl)propanoic acid, also known as EEOPA, is a chemical compound that belongs to the class of oxanocarboxylic acids. It is widely used in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(3-Ethoxyoxan-4-yl)propanoic acid is not fully understood, but it is believed to involve the modulation of multiple signaling pathways involved in cell growth, proliferation, and survival. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth, including DNA topoisomerase II and histone deacetylases. Moreover, 2-(3-Ethoxyoxan-4-yl)propanoic acid has been found to induce cell cycle arrest and apoptosis in cancer cells through the activation of caspases and the modulation of the Bcl-2 family of proteins.
Biochemical and Physiological Effects:
2-(3-Ethoxyoxan-4-yl)propanoic acid has been found to exert various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of reactive oxygen species and pro-inflammatory cytokines, suggesting a potential role in the treatment of inflammatory diseases. Moreover, 2-(3-Ethoxyoxan-4-yl)propanoic acid has been found to enhance the activity of antioxidant enzymes and protect against oxidative stress-induced damage. Additionally, 2-(3-Ethoxyoxan-4-yl)propanoic acid has been shown to improve cognitive function and protect against neurodegenerative diseases in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Ethoxyoxan-4-yl)propanoic acid has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. Moreover, 2-(3-Ethoxyoxan-4-yl)propanoic acid can be easily synthesized in large quantities, making it a cost-effective compound for research purposes. However, 2-(3-Ethoxyoxan-4-yl)propanoic acid has some limitations, including its poor stability under acidic conditions and its potential to undergo hydrolysis in the presence of water.
Zukünftige Richtungen
2-(3-Ethoxyoxan-4-yl)propanoic acid has shown promising results in preclinical studies, and further research is needed to elucidate its mechanism of action and potential therapeutic applications. Future studies should focus on investigating the efficacy of 2-(3-Ethoxyoxan-4-yl)propanoic acid in animal models of various diseases, including cancer, inflammation, and neurodegenerative diseases. Moreover, studies should explore the potential of 2-(3-Ethoxyoxan-4-yl)propanoic acid as a drug candidate and optimize its pharmacological properties. Finally, studies should investigate the safety and toxicity of 2-(3-Ethoxyoxan-4-yl)propanoic acid in vivo to determine its potential clinical applications.
Synthesemethoden
2-(3-Ethoxyoxan-4-yl)propanoic acid can be synthesized through a multi-step process that involves the reaction of ethyl acetoacetate with ethylene glycol to form 3-ethoxyoxan-4-one. The resulting compound is then reacted with bromoethane in the presence of potassium carbonate to form 2-(3-ethoxyoxan-4-yl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
2-(3-Ethoxyoxan-4-yl)propanoic acid has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, 2-(3-Ethoxyoxan-4-yl)propanoic acid has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a potential candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
2-(3-ethoxyoxan-4-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-3-14-9-6-13-5-4-8(9)7(2)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUUQEMRMXGANX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1COCCC1C(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(2-Methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2405326.png)
![5-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2405327.png)
![butyl 4-(3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2405329.png)
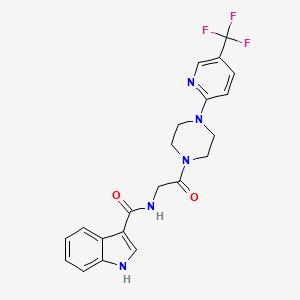
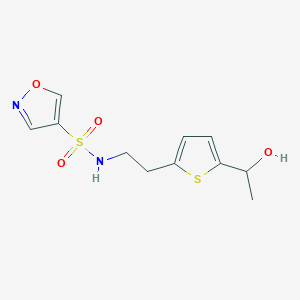

![N-(2-methylbenzyl)-1-{[4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperidine-3-carboxamide](/img/structure/B2405334.png)
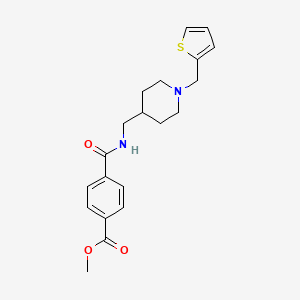
![Methyl (3aR,6aR)-5-(2-chloropropanoyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate](/img/structure/B2405339.png)
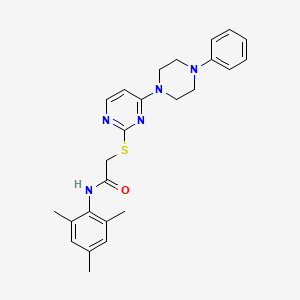

![[(1S,2S)-2-Bromocyclopropyl]methanamine;hydrochloride](/img/structure/B2405344.png)
